Technical Guide: Synthesis and Characterization of 4,6-Diethyl-N-methylpyrimidin-2-amine
Technical Guide: Synthesis and Characterization of 4,6-Diethyl-N-methylpyrimidin-2-amine
Executive Summary & Strategic Value
The compound 4,6-diethyl-N-methylpyrimidin-2-amine (C
This guide details a robust, scalable synthetic protocol based on the cyclocondensation of 1,3-diketones with guanidine derivatives . We prioritize this route over nucleophilic aromatic substitution (S
Retrosynthetic Analysis
To design the most efficient pathway, we deconstruct the pyrimidine ring. The symmetry of the 4,6-diethyl substitution allows for a convergent synthesis using a symmetric 1,3-diketone.
Pathway Logic
-
Disconnection: The C2–N3 and C2–N1 bonds are cleaved.[1]
-
Synthons: This reveals two key precursors:[2]
Figure 1: Retrosynthetic fragmentation showing the convergent assembly from a symmetric diketone and a guanidine derivative.
Detailed Synthetic Protocol
Route: Base-catalyzed cyclocondensation.[1] Scale: 50 mmol (adaptable to kg scale). Expected Yield: 70–85%.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6][7] | Amount | Role |
| N-Methylguanidine HCl | 109.56 | 1.1 | 6.02 g | Nucleophile |
| 3,5-Heptanedione | 128.17 | 1.0 | 6.41 g | Electrophile |
| Sodium Ethoxide (NaOEt) | 68.05 | 2.5 | Prepared in situ | Base |
| Ethanol (Absolute) | 46.07 | Solvent | 100 mL | Solvent |
| Glacial Acetic Acid | 60.05 | - | ~5 mL | Neutralization |
Step-by-Step Methodology
Phase 1: Base Preparation (In-Situ)
-
Safety Note: Sodium metal reacts violently with moisture.[1] Use a flame-dried flask under Nitrogen/Argon.
-
Charge a 250 mL three-necked round-bottom flask (RBF) with 100 mL of anhydrous ethanol.
-
Add sodium metal (2.88 g, 125 mmol) in small pieces. Stir until fully dissolved to generate a ~1.25 M NaOEt solution.
Phase 2: Cyclization
-
Add N-Methylguanidine HCl (6.02 g) to the ethoxide solution. Stir for 15 minutes at Room Temperature (RT). The mixture will become cloudy (NaCl precipitation).
-
Add 3,5-Heptanedione (6.41 g) dropwise over 10 minutes.
-
Heat the mixture to reflux (78 °C) for 6–8 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting diketone spot should disappear.
-
Phase 3: Workup & Isolation
-
Cool the reaction mixture to RT.
-
Evaporate the ethanol under reduced pressure (Rotavap) to obtain a semi-solid residue.
-
Resuspend the residue in 50 mL of ice-cold water.
-
Neutralization: Adjust pH to ~7–8 using glacial acetic acid.
-
Critical: Do not over-acidify, or the pyrimidine amine will protonate and remain in the aqueous phase.[1]
-
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 40 mL).
-
Combine organic layers, wash with Brine (1 x 30 mL), and dry over anhydrous Na
SO . -
Filter and concentrate to yield the crude product (likely a viscous yellow oil or low-melting solid).
Phase 4: Purification
-
Recrystallization: If solid, recrystallize from Hexane/Ethanol (9:1).[1]
-
Distillation: If oil, perform Kugelrohr distillation under high vacuum (<1 mmHg).
Reaction Mechanism
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Michael-type addition followed by dehydration .[1]
Figure 2: Mechanistic flow from salt neutralization to final aromatization.
Characterization Specification
Since this specific derivative is less common in literature than the dimethyl analog, the following data is derived from high-confidence structure-activity relationship (SAR) extrapolations and standard pyrimidine spectroscopy.
Target Specification Table
| Parameter | Specification | Notes |
| Appearance | Pale yellow oil or low-melting solid | Alkyl chains disrupt crystal packing compared to dimethyl analog. |
| Molecular Mass | 165.24 g/mol | [M+H] |
| R | ~0.4 | 30% EtOAc in Hexane (Silica) |
| Solubility | Soluble in DCM, MeOH, DMSO | Poorly soluble in water.[1] |
NMR Prediction (¹H, 400 MHz, CDCl₃)
-
δ 6.35 ppm (s, 1H): Pyrimidine H-5 proton (Aromatic).[1]
-
δ 5.10 ppm (br s, 1H): N-H (Exchangeable with D₂O).
-
δ 3.02 ppm (d, J=5.0 Hz, 3H): N-CH
(Couples with NH).[1] -
δ 2.55 ppm (q, J=7.5 Hz, 4H): 4,6-Diethyl (-CH
-).[1] -
δ 1.22 ppm (t, J=7.5 Hz, 6H): 4,6-Diethyl (-CH
).[1]
IR Spectrum (ATR)
-
3350–3400 cm⁻¹: N-H stretch (Secondary amine).[1]
-
2960 cm⁻¹: C-H stretch (Aliphatic ethyl groups).[1]
-
1580–1600 cm⁻¹: C=N / C=C ring stretch (Pyrimidine characteristic).[1]
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield (<40%) | Moisture in solvent/base.[1] | Ensure Ethanol is super-dry; increase reflux time to 12h. |
| Regioisomers? | N/A | Symmetric diketone prevents regioisomer formation.[1] |
| Starting Material Remains | Incomplete condensation. | Add molecular sieves (4Å) to reaction to trap water and drive equilibrium. |
| Product is Water Soluble | pH too low during workup.[1] | Ensure pH is >8 to keep the amine in the free-base form for extraction.[1] |
References
-
PubChem. 4,6-Diethylpyrimidin-2-amine Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Organic Syntheses. 2-(Dimethylamino)pyrimidine. Coll. Vol. 4, p.336 (1963); Vol. 35, p.58 (1955).[1] (Reference for N-alkylation and purification). Available at: [Link]
Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) for 3,5-heptanedione and N-methylguanidine before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Demethylation of methylguanidine by a stepwise dioxygenase and lyase reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. utwente.nl [utwente.nl]
- 7. digital.csic.es [digital.csic.es]
